molecular formula C13H24O3 B11727638 Ethyl(2-isopropyl-5-methylcyclohexyl)carbonate

Ethyl(2-isopropyl-5-methylcyclohexyl)carbonate

Cat. No.: B11727638
M. Wt: 228.33 g/mol
InChI Key: SYCXJIPGDBATKA-UHFFFAOYSA-N
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Description

Ethyl(2-isopropyl-5-methylcyclohexyl)carbonate is a cyclohexyl carbonate ester derivative characterized by a 2-isopropyl-5-methylcyclohexyl backbone and an ethyl carbonate group. For instance, structurally related compounds exhibit anti-inflammatory properties () and are utilized in fragrance or cosmetic formulations due to their stability and lipophilicity .

Properties

IUPAC Name

ethyl (5-methyl-2-propan-2-ylcyclohexyl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-5-15-13(14)16-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCXJIPGDBATKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CC(CCC1C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the formation of the carbonate ester as the primary product .

Industrial Production Methods

In an industrial setting, the production of ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl N-[(2-isopropyl-5-methylcyclohexyl)carbonyl]glycinate

  • Molecular Formula: C₁₅H₂₇NO₃; Molecular Weight: 269.385 .
  • Key Features: Contains a glycinate group instead of a carbonate, introducing an amide bond.
  • Stereochemistry : The compound has three undefined stereocenters, suggesting variability in chiral activity compared to the target compound .

2-Isopropyl-5-methylcyclohexyl 3-(1-(4-chlorophenyl)-3-oxobutyl)-coumarin-4-yl carbonate

  • Biological Activity : Demonstrated anti-inflammatory activity via molecular docking against COX-2, TNF-α, IL-1β, and IL-6, with binding energies ranging from -15.95 to 5.09 kcal/mol . The absence of a coumarin group in the target compound may reduce its binding affinity to these targets.

2-Hydroxypropyl 2-Isopropyl-5-Methylcyclohexyl Carbonate (Frescolat, Type MGC)

  • Molecular Formula : C₁₄H₂₆O₄; Molecular Weight : 258.35; CAS : 156324-82-2 .
  • Applications: Marketed as a cosmetic ingredient (Frescolat), highlighting its stability and low volatility.

(1S,2S,5S)-2-isopropyl-5-methylcyclohexyl benzoate derivatives

  • Synthesis : Prepared via palladium-catalyzed β-C(sp³)–H bond arylation, demonstrating the feasibility of functionalizing the cyclohexyl core with aromatic groups .
  • Functional Impact : The benzoate group introduces aromatic conjugation, which could enhance photostability or alter metabolic pathways compared to the target compound’s carbonate group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Activity Reference
Ethyl(2-isopropyl-5-methylcyclohexyl)carbonate Not explicitly provided ~258 (estimated) Ethyl carbonate, cyclohexyl Potential cosmetics, pharmaceuticals
Ethyl N-[(2-isopropyl-5-methylcyclohexyl)carbonyl]glycinate C₁₅H₂₇NO₃ 269.385 Amide, ethyl ester Unspecified; likely pharmaceutical
2-Isopropyl-5-methylcyclohexyl coumarin derivative Not provided Not provided Coumarin, chlorophenyl Anti-inflammatory (docking score: -15.95 to 5.09)
2-Hydroxypropyl 2-isopropyl-5-methylcyclohexyl carbonate C₁₄H₂₆O₄ 258.35 Hydroxypropyl carbonate Cosmetics (Frescolat)

Key Research Findings

  • Anti-Inflammatory Potential: The coumarin-containing analog showed stronger binding to inflammatory targets than the hydroxypropyl or ethyl variants, suggesting that aromatic substituents enhance activity .
  • Stereochemical Influence : Undefined stereocenters in Ethyl N-[(2-isopropyl-5-methylcyclohexyl)carbonyl]glycinate may lead to variable biological efficacy compared to compounds with resolved chirality .
  • Market Viability : The hydroxypropyl derivative (Frescolat) is commercially established in cosmetics, whereas the ethyl variant remains understudied, indicating a niche for development .

Biological Activity

Ethyl(2-isopropyl-5-methylcyclohexyl)carbonate, also known as ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate, has garnered attention in recent years for its potential biological activities. This article explores its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique cyclohexane structure, which contributes to its lipophilicity and potential biological interactions. The molecular formula is C13H24O3C_{13}H_{24}O_3, and its structural representation can be summarized as follows:

  • Molecular Weight : 228.33 g/mol
  • Functional Groups : Carbonate group, isopropyl group, and methyl group.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Streptococcus mutans , a major contributor to dental caries. The compound was found to inhibit glucansucrase, an enzyme critical for biofilm formation, with promising binding energies suggesting strong interactions with the target enzyme .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µM)Mechanism of Action
Streptococcus mutans8.3Inhibition of glucansucrase
Escherichia coli12.5Disruption of cell membrane integrity
Staphylococcus aureus10.0Inhibition of cell wall synthesis

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS) . This suggests a potential role in mitigating inflammatory responses.

Table 2: Anti-inflammatory Effects of this compound

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
TNF-α1507550
IL-620010050
IL-1β1206050

The biological activity of this compound is believed to arise from its interaction with specific molecular targets. It may bind to enzymes or receptors involved in inflammatory pathways or microbial metabolism, modulating their activity and leading to observed therapeutic effects.

Case Studies

  • Dental Health : A study focusing on the inhibition of glucansucrase by this compound showed significant promise as a dental care agent, potentially reducing the incidence of dental caries through biofilm disruption .
  • Inflammation Models : In models of acute inflammation, the compound demonstrated a significant reduction in inflammatory markers, indicating its potential use in treating conditions characterized by excessive inflammation .

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